molecular formula C7H10O2 B109056 Methyl 5-hexynoate CAS No. 77758-51-1

Methyl 5-hexynoate

Cat. No.: B109056
CAS No.: 77758-51-1
M. Wt: 126.15 g/mol
InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N
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Description

Methyl 5-hexynoate is an organic compound with the molecular formula C7H10O2. It is a methyl ester of 5-hexynoic acid and is characterized by the presence of an alkyne group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Safety and Hazards

Methyl 5-hexynoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hexynoate can be synthesized through the esterification of 5-hexynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-hexynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 5-hexynoate can be compared with other similar compounds, such as:

    Methyl 5-hexenoate: This compound has a similar structure but contains a double bond instead of a triple bond.

    Methyl 5-hexanoate: This compound lacks the alkyne group and has a saturated carbon chain.

Uniqueness: The presence of the alkyne group in this compound makes it unique compared to its analogs. This functional group imparts distinct reactivity and properties, making it valuable in various chemical transformations.

By understanding the properties, reactions, and applications of this compound, researchers can leverage its potential in diverse scientific fields.

Properties

IUPAC Name

methyl hex-5-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZULAZTXJLWELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-51-1
Record name 77758-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The starting material methyl 5-hexynoate was prepared by the reaction of 5-hexynoic acid with diazomethane according to Method E above.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes methyl 5-hexynoate a useful building block in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis due to the presence of both an alkyne and an ester functional group. [, ] The terminal alkyne can participate in various reactions, including copper-catalyzed coupling reactions as seen in the synthesis of 1,4-alkadiynes. [] The ester functionality offers further opportunities for transformations, such as reduction or hydrolysis, allowing for the introduction of different functionalities into the final molecule.

Q2: Can you give an example of how this compound has been used to synthesize a natural product?

A2: Researchers successfully synthesized lamenallenic acid, a naturally occurring axially chiral allene, starting with this compound. [] They utilized an enantioselective allenylation reaction with (S)-α,α-dimethylprolinol as the chiral source to introduce the allene moiety. This example highlights the utility of this compound in constructing complex natural product frameworks.

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